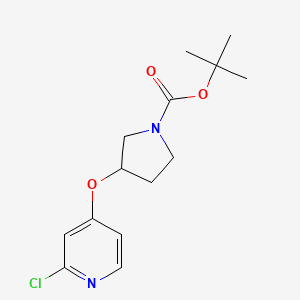
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification processes such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2-chloropyridin-4-yl)carbamate: This compound shares a similar pyridine ring structure but differs in the functional groups attached to the ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but features a different heterocyclic ring.
Biological Activity
Overview
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, which includes a chloropyridinyl moiety and a tert-butyl ester, suggests it may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 300.80 g/mol
- IUPAC Name : this compound
- CAS Number : 945988-47-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridinyl ether group enhances its binding affinity, potentially modulating the activity of various biological pathways involved in inflammation and neuroprotection.
Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects, particularly in the context of neurological disorders. The presence of the chloropyridine moiety may facilitate interactions with neurotransmitter receptors or ion channels, potentially leading to protective outcomes against neurodegeneration.
Case Studies and Research Findings
A selection of research findings related to the biological activity of similar compounds provides insights into the potential applications of this compound:
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRGBXWMITPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














